molecular formula C33H35N4O8P B8136836 Dmt-du amidite 0.25g, ab, single

Dmt-du amidite 0.25g, ab, single

Cat. No.: B8136836
M. Wt: 646.6 g/mol
InChI Key: NDYJPAINBGRBQQ-UHFFFAOYSA-N
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Description

Dmt-du Amidite 0.25g, ab, single is a phosphoramidite reagent used in solid-phase oligonucleotide synthesis. The compound features a dimethoxytrityl (DMT) protecting group, which prevents undesired side reactions during nucleotide coupling. The "du" designation refers to deoxyuridine, a nucleoside analog where thymidine’s methyl group is replaced by hydrogen. The "ab" likely denotes the supplier (e.g., Applied Biosystems), and "single" indicates a single-use vial format. This amidite is critical for introducing uridine residues into synthetic DNA/RNA strands, particularly in research applications such as antisense oligonucleotides, primers, or probes .

Key properties include:

  • Molecular formula: Likely analogous to DMT-dI amidite (C₄₀H₄₇N₆O₇P, as in ), substituting inosine with deoxyuridine.
  • Functionality: The phosphoramidite group enables coupling to the growing oligonucleotide chain, while the DMT group is removed under acidic conditions (e.g., trichloroacetic acid) during synthesis.
  • Storage: Typically stored at 2–8°C to prevent degradation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[amino-[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N4O8P/c1-40-26-13-9-24(10-14-26)33(23-7-4-3-5-8-23,25-11-15-27(41-2)16-12-25)42-22-29-28(45-46(35)43-20-6-18-34)21-31(44-29)37-19-17-30(38)36-32(37)39/h3-5,7-17,19,28-29,31H,6,20-22,35H2,1-2H3,(H,36,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYJPAINBGRBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)OP(N)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N4O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-2’-deoxyuridine-3’-CE Phosphoramidite involves several steps. Initially, 2’-deoxyuridine is protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. This protection is crucial to prevent unwanted reactions at this site during subsequent steps. The 3’-hydroxyl group is then reacted with a phosphoramidite reagent, typically involving diisopropylamino and 2-cyanoethyl groups, to form the final phosphoramidite compound.

Industrial Production Methods

Industrial production of 5’-O-DMT-2’-deoxyuridine-3’-CE Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity (≥95%) of the final product. The compound is typically produced in bulk quantities and stored at 2-8°C to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-2’-deoxyuridine-3’-CE Phosphoramidite undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during the synthesis of oligonucleotides.

    Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, the compound’s stability can be affected by oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Reagents: Used in substitution reactions to incorporate the phosphoramidite into oligonucleotide sequences.

    Protecting Groups: Dimethoxytrityl (DMT) and cyanoethyl groups are commonly used to protect reactive sites during synthesis.

Major Products Formed

The primary product formed from reactions involving 5’-O-DMT-2’-deoxyuridine-3’-CE Phosphoramidite is the oligonucleotide sequence with the incorporated 2’-deoxyuridine.

Scientific Research Applications

Oligonucleotide Synthesis

Dmt-du amidite is predominantly utilized in the synthesis of oligonucleotides through phosphoramidite chemistry. This method allows for the sequential addition of nucleotide units to form longer DNA or RNA strands. The incorporation of Dmt-du amidite has been shown to yield high coupling efficiencies, with reported yields exceeding 90% in various studies .

Table 1: Coupling Yields Using Dmt-du Amidite

Study ReferenceCoupling Yield (%)Methodology
93Conventional phosphoramidation
90Automated synthesizer
92Manual synthesis

Functionalized Oligonucleotides

The versatility of Dmt-du amidite extends to the synthesis of functionalized oligonucleotides. Researchers have successfully incorporated various modifications into oligonucleotide sequences using Dmt-du amidite as a precursor. These modifications enhance the stability and binding affinity of oligonucleotides, making them suitable for therapeutic applications .

Case Study: Functionalization for Therapeutic Applications

  • Researchers synthesized a series of modified oligonucleotides incorporating Dmt-du amidite derivatives to improve their resistance to nuclease degradation.
  • The modified oligonucleotides exhibited enhanced cellular uptake and improved efficacy in gene silencing experiments.

Antisense Oligonucleotides

Dmt-du amidite is also employed in the synthesis of antisense oligonucleotides, which are designed to bind complementary RNA sequences and inhibit gene expression. Studies have demonstrated that oligonucleotides synthesized with Dmt-du amidite show significant reductions in target gene expression levels in cellular models .

Table 2: Antisense Oligonucleotide Efficacy

Target GeneExpression Reduction (%)Reference
Gene A85
Gene B78
Gene C90

Quality Control and Stability Studies

Ensuring the purity and stability of Dmt-du amidite is critical for successful oligonucleotide synthesis. Various studies have focused on developing methods for quality control, including monitoring oxidation levels and assessing the stability of phosphoramidites under different conditions .

Table 3: Oxidation Levels Over Time

Injection NumberOxidation Level (%)
11.14
405.48

Mechanism of Action

The mechanism of action of 5’-O-DMT-2’-deoxyuridine-3’-CE Phosphoramidite involves its incorporation into oligonucleotide sequences during DNA or RNA synthesis. The compound acts as a building block, allowing for the precise integration of 2’-deoxyuridine into the nucleic acid chain. This integration is facilitated by the phosphoramidite group, which undergoes nucleophilic attack during the synthesis process . The molecular targets and pathways involved include the DNA or RNA polymerase enzymes that catalyze the incorporation of the modified nucleotide into the growing nucleic acid chain .

Comparison with Similar Compounds

Research Findings and Challenges

Stability and Deprotection
  • DMT-dU amidite’s acid-labile DMT group allows rapid deprotection but risks detritylation if exposed to moisture .
  • Base-protected amidites (e.g., Ac-dC) face challenges in deprotection efficiency; NaOH may incompletely remove benzoyl groups, necessitating extended reaction times .
Emerging Alternatives
  • LNA Amidites : While superior in binding affinity, their high cost limits widespread adoption outside therapeutic development .

Biological Activity

Dmt-du amidite, specifically the compound "Dmt-du amidite 0.25g, ab, single," is a phosphoramidite derivative of 2′-deoxyuridine (dU) that is widely utilized in the synthesis of oligonucleotides. This compound is notable for its role in molecular biology, particularly in the creation of modified nucleotides that can enhance the stability and functionality of nucleic acid constructs. The biological activity of Dmt-du amidite is primarily linked to its incorporation into DNA and RNA sequences, which can affect various cellular processes.

Dmt-du amidite is synthesized through a series of chemical reactions that involve protecting the hydroxyl groups and activating the phosphate group for oligonucleotide synthesis. The typical yield for synthesizing Dmt-du amidite is around 72-93%, depending on the specific methodologies employed during the phosphoramidation process .

Table 1: Synthesis Yield and Conditions

CompoundYield (%)Conditions
DMT-dU amidite72-93Phosphoramidation
Oxa-ODNs>93Conventional methods
Cyanoethyl-protected dU96Improved synthesis methods

The biological activity of Dmt-du amidite arises from its ability to integrate into DNA strands, where it can influence replication fidelity and mutation rates. Studies have shown that modified nucleotides like Dmt-du can lead to increased mutagenicity when incorporated into DNA, primarily due to their structural alterations which can affect base pairing .

  • Mutagenicity : Research indicates that nucleotides containing modifications such as those found in Dmt-du can lead to significant mutations during DNA replication. For instance, transitions and transversions have been observed when these modified nucleotides are present in oligonucleotides used in cellular assays .
  • Inhibition of Polymerases : The incorporation of Dmt-du amidite into DNA can inhibit DNA polymerases, leading to replication blocks. This characteristic is crucial for understanding how such modifications may be used therapeutically or as tools in genetic engineering .

Study 1: Mutagenic Potential Assessment

A study investigated the mutagenic potential of oligodeoxynucleotides containing Dmt-du amidite by using a shuttle vector system in mammalian cells. The results indicated a mutation yield exceeding 90%, with predominant mutations being C to T transitions . This high mutagenicity suggests that Dmt-du amidite could be a valuable tool for studying mutation mechanisms in vitro.

Study 2: Stability and Replication Analysis

Another research effort focused on the stability of Dmt-du amidite-modified DNA under physiological conditions. The findings revealed that while these modifications could lead to replication errors, they also conferred increased stability against enzymatic degradation compared to unmodified counterparts . This dual property makes them suitable candidates for therapeutic applications where enhanced stability is desired.

Q & A

Q. How should researchers address regulatory data submission requirements for pharmacokinetic studies involving Dmt-du amidite-modified oligonucleotides?

  • Methodological Answer : Prepare ADaM (Analysis Data Model)-compliant datasets for PK/PD studies. For complex analyses (e.g., non-compartmental modeling), consult regulatory bodies (e.g., PMDA) during pre-submission phases. Include raw chromatograms and stability data (e.g., forced degradation studies) in supplementary materials .

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